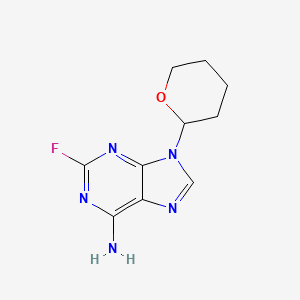

2-Fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B8471315

M. Wt: 237.23 g/mol

InChI Key: SNELOISWDHKPKV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09346806B2

Procedure details

N,O-bis(trimethylsilyl)acetamide (975 mL, 3.988 mol) was added to a stirred suspension of 2-fluoro-1H-purin-6-amine (200 g, 1.306 mmol) (available from, for example, AlliedSignal, US) in anhydrous acetonitrile (4 L) in a 10 L controlled lab reactor and the resulting mixture heated to reflux and maintained at that temperature for 2 hours. The circulator was then re-programmed and the reaction mixture cooled to 0° C. A solution of tetrahydropyranyl acetate (preparation described in Tetrahedron Letters 2006, 47(27), 4741) (282 g, 1.959 mol) in anhydrous acetonitrile (500 ml) was then added slowly via a dropping funnel followed by trimethylsilyl trifluoromethanesulfonate (283 mL, 1.567 mol) dropwise via a dropping funnel. No significant exotherm was observed. The circulator temperature was re-adjusted to 10° C. and stirring maintained for a further 1 hour. The mixture was then quenched by addition of 1M sodium carbonate (4 L). A solid precipitate was observed and the pH checked to be basic. Additional water was added to the suspension (10 and on standing the layers separated with the aqueous layer containing significant solid inorganics. The majority of the aqueous and inorganic solid was separated. The organic layer still contained significant solid and was cooled to 0° C. with stirring to encourage further precipitation. The solid was the collected by filtration and the pad was washed very well with water then dried in vacuo at 40° C. overnight to give the title compound as a cream coloured solid (152.8 g).

Name

Identifiers

|

REACTION_CXSMILES

|

C/C(/O[Si](C)(C)C)=N\[Si](C)(C)C.[F:13][C:14]1[NH:15][C:16]([NH2:23])=[C:17]2[C:21]([N:22]=1)=[N:20][CH:19]=[N:18]2.C(O[CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][O:29]1)(=O)C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>C(#N)C>[F:13][C:14]1[N:22]=[C:21]2[C:17]([N:18]=[CH:19][N:20]2[CH:28]2[CH2:33][CH2:32][CH2:31][CH2:30][O:29]2)=[C:16]([NH2:23])[N:15]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

975 mL

|

|

Type

|

reactant

|

|

Smiles

|

C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1NC(=C2N=CN=C2N1)N

|

Step Three

|

Name

|

|

|

Quantity

|

282 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1OCCCC1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

283 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)O[Si](C)(C)C)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at that temperature for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was re-adjusted to 10° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for a further 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then quenched by addition of 1M sodium carbonate (4 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional water was added to the suspension (10

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated with the aqueous layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing significant solid inorganics

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The majority of the aqueous and inorganic solid was separated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The organic layer still contained significant solid and was cooled to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the pad was washed very well with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then dried in vacuo at 40° C. overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |